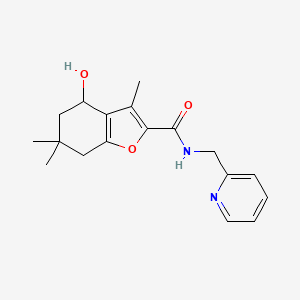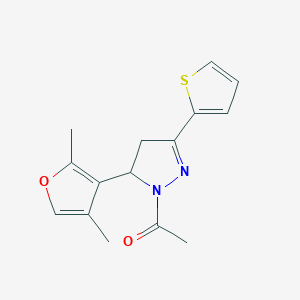![molecular formula C24H22N4O B4235887 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4235887.png)
3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide
Overview
Description
3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide, also known as DMXAA, is a small molecule that has shown promising results in the field of cancer research. It was first discovered in the late 1990s and has since been extensively studied for its potential use as an anti-cancer agent. In
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide involves the activation of the STING pathway, which is a key component of the innate immune system. STING activation leads to the production of type I interferons, which in turn activate immune cells such as macrophages and natural killer cells. These immune cells then attack cancer cells and promote their destruction.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It activates the STING pathway, leading to the production of type I interferons and the activation of immune cells. It also increases the production of cytokines and chemokines, which further activate the immune system. 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide has been shown to have anti-angiogenic effects, which means that it can prevent the growth of blood vessels that supply tumors with nutrients. This can lead to the starvation of tumors and their eventual destruction.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide is its ability to activate the immune system, which can lead to the destruction of cancer cells. It has also been shown to have anti-angiogenic effects, which can prevent the growth of blood vessels that supply tumors with nutrients. However, 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide has some limitations for lab experiments. It is a small molecule that can be difficult to work with, and its synthesis is complex and time-consuming. Additionally, 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide has shown some toxicity in animal models, which can limit its use in preclinical studies.
Future Directions
There are several future directions for research on 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide. One area of focus is the development of more efficient synthesis methods for 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide. Another area of focus is the optimization of 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide dosing and administration, as well as the identification of potential drug-drug interactions. Additionally, researchers are exploring the use of 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide in combination with other anti-cancer agents, as well as its potential use in immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide in humans.
Conclusion:
3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide is a small molecule that has shown promising results in the field of cancer research. It works by activating the immune system and has been shown to have anti-tumor activity in a variety of cancer cell lines. 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide has several biochemical and physiological effects, including the activation of the STING pathway and the prevention of angiogenesis. While 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide has some limitations for lab experiments, there are several future directions for research, including the development of more efficient synthesis methods and the exploration of its potential use in combination with other anti-cancer agents and in immunotherapy.
Scientific Research Applications
3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, prostate, and colon cancer. 3-(dimethylamino)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide works by activating the immune system, specifically by stimulating the production of cytokines and chemokines, which in turn activate immune cells such as macrophages and natural killer cells. This immune response leads to the destruction of cancer cells.
properties
IUPAC Name |
3-(dimethylamino)-N-(2-methyl-5-quinoxalin-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-16-11-12-17(23-15-25-20-9-4-5-10-21(20)26-23)14-22(16)27-24(29)18-7-6-8-19(13-18)28(2)3/h4-15H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXKAJHPHMJNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC(=CC=C4)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[2-(4-methylphenoxy)acetyl]amino}ethyl)isonicotinamide](/img/structure/B4235808.png)
![10-{[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-9(10H)-acridinone](/img/structure/B4235816.png)
![1-(3-chloro-2-methylphenyl)-3-[(4-morpholin-4-ylphenyl)amino]pyrrolidine-2,5-dione acetate](/img/structure/B4235831.png)
![N-(3-chloro-2-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4235835.png)
![methyl 2-chloro-5-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B4235838.png)

![methyl 4-[4-(dimethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B4235847.png)

![N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235858.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B4235877.png)
![4-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4235886.png)
![N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B4235893.png)
![5'-bromo-6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4235899.png)